molecular formula C21H20FN3OS B2943177 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinolin-2-ylthio)ethanone CAS No. 852698-79-4

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinolin-2-ylthio)ethanone

Cat. No. B2943177
CAS RN: 852698-79-4
M. Wt: 381.47
InChI Key: UDSMVOHQHCUORM-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinolin-2-ylthio)ethanone, also known as FQ-1, is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical drug. FQ-1 is a member of the piperazine class of compounds, which have been shown to have a range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Scientific Research Applications

Antibacterial and Antimycobacterial Agents

A study focused on synthesizing derivatives of N-substituted piperazinyl quinolones to explore new bioactive molecules within the fluoroquinolone class for antibacterial and antimycobacterial purposes. The compounds synthesized showed moderate activity against Gram-positive bacteria and were poorly active against Gram-negative bacteria. However, certain halogenated analogs with nitro substitution demonstrated notable antibacterial and antimycobacterial activity, suggesting the potential for further investigation into these derivatives for clinical applications (Gurunani et al., 2022).

Electrochemical Synthesis of Phenylpiperazine Derivatives

Another research explored the electrochemical oxidation of related compounds in the presence of arylsulfinic acids, leading to the creation of new phenylpiperazine derivatives. This method provides a reagent-less, environmentally friendly approach to synthesizing phenylpiperazine derivatives, showcasing an efficient and safe procedure with high atom economy under ambient conditions (Nematollahi & Amani, 2011).

Antimicrobial Solubility Studies

Research into the solubility of fluoroquinolones, closely related to the compound of interest, as a function of pH, temperature, and salt concentration, provides valuable insights into the physicochemical properties influencing their therapeutic efficacy and formulation development. These studies help understand how modifications in the quinolone structure, such as the introduction of piperazinyl groups, affect solubility and, by extension, bioavailability (Ross & Riley, 1990).

Structure-Activity and Side-Effect Relationships

Investigations into the structure-activity and side-effect relationships of fluoroquinolones offer critical insights into how various substitutions, including the piperazinyl group, impact antibacterial efficacy and the profile of side effects. These studies are instrumental in guiding the design of new derivatives with optimized therapeutic profiles, reducing undesirable side effects while enhancing antimicrobial effectiveness (Domagala, 1994).

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-17-6-8-18(9-7-17)24-11-13-25(14-12-24)21(26)15-27-20-10-5-16-3-1-2-4-19(16)23-20/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSMVOHQHCUORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinolin-2-ylthio)ethanone

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